N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide
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Overview
Description
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Industrial production methods often utilize efficient and high-yielding processes to ensure the scalability of the compound .
Chemical Reactions Analysis
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite for oxidation and aromatic aldehydes for condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines. Additionally, it is used in the development of antimicrobial and antiviral agents .
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to interact with biopolymers in living systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide can be compared with other benzimidazole derivatives, such as 2-phenylbenzimidazole and 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
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Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21N3O/c1-13(2)19(23)22-17(12-14-8-4-3-5-9-14)18-20-15-10-6-7-11-16(15)21-18/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
PFECIIXPCNIQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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